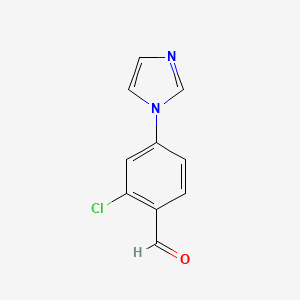
2-Chloro-4-(1-imidazolyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-(1-imidazolyl)benzaldehyde is an organic compound with the molecular formula C({10})H({7})ClN(_{2})O. It features a benzaldehyde core substituted with a chlorine atom at the 2-position and an imidazole ring at the 4-position. This compound is of significant interest in various fields of scientific research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(1-imidazolyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzaldehyde and imidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The imidazole is deprotonated by the base, forming an imidazolyl anion, which then undergoes nucleophilic aromatic substitution with 2-chlorobenzaldehyde to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions: 2-Chloro-4-(1-imidazolyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in aqueous solution under reflux.
Reduction: NaBH(_4) in methanol or ethanol at room temperature.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products:
Oxidation: 2-Chloro-4-(1-imidazolyl)benzoic acid.
Reduction: 2-Chloro-4-(1-imidazolyl)benzyl alcohol.
Substitution: 2-Amino-4-(1-imidazolyl)benzaldehyde or 2-Thio-4-(1-imidazolyl)benzaldehyde.
科学研究应用
2-Chloro-4-(1-imidazolyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a building block for drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for materials with specific electronic or optical properties.
作用机制
The mechanism by which 2-Chloro-4-(1-imidazolyl)benzaldehyde exerts its effects depends on its application:
Biological Activity: The imidazole ring can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function.
Chemical Reactivity: The aldehyde group is highly reactive towards nucleophiles, making it a versatile intermediate in organic synthesis.
相似化合物的比较
2-Chloro-4-(1-pyridyl)benzaldehyde: Similar structure but with a pyridine ring instead of an imidazole ring.
2-Chloro-4-(1-methylimidazolyl)benzaldehyde: Similar structure but with a methyl group on the imidazole ring.
2-Chloro-4-(1-triazolyl)benzaldehyde: Similar structure but with a triazole ring instead of an imidazole ring.
Uniqueness: 2-Chloro-4-(1-imidazolyl)benzaldehyde is unique due to the presence of the imidazole ring, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require precise control over reactivity and selectivity.
属性
IUPAC Name |
2-chloro-4-imidazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-5-9(2-1-8(10)6-14)13-4-3-12-7-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUCGRMFXGLDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
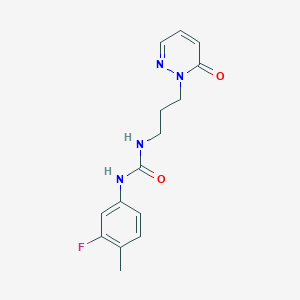
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2830951.png)
![(Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2830952.png)
![N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2830953.png)
![3-(4-Tert-butylphenyl)-1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2830955.png)
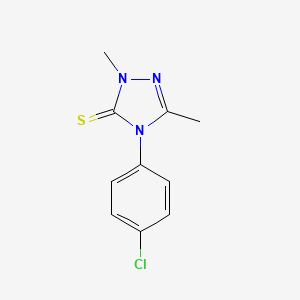
![Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate](/img/structure/B2830958.png)
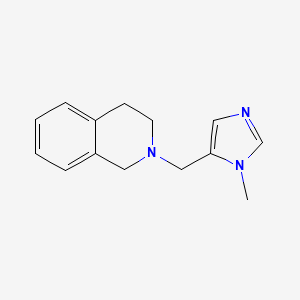
![N-[cyano(2-fluorophenyl)methyl]-2-methylbutanamide](/img/structure/B2830963.png)
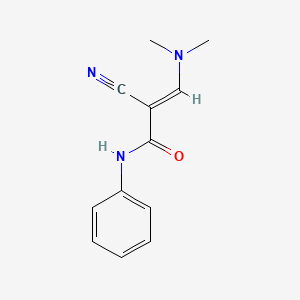
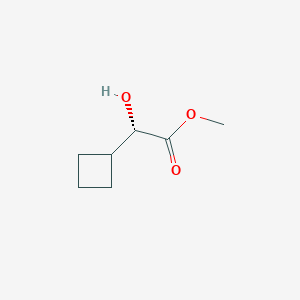
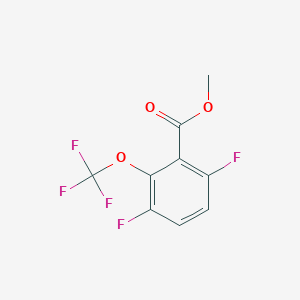
![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2830968.png)
![3-bromo-N-[(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2830970.png)
